Dithiocarbonic acid O-phenyl S-methyl ester
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Overview
Description
Dithiocarbonic acid O-phenyl S-methyl ester is an organic compound with the molecular formula C8H8OS2 It is characterized by the presence of a phenyl group attached to a sulfur-containing methanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dithiocarbonic acid O-phenyl S-methyl ester typically involves the reaction of phenylmethanethiol with a suitable methylating agent under controlled conditions. One common method is the Williamson ether synthesis, where an alkyl halide reacts with a thiolate anion to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium hydride to generate the thiolate anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dithiocarbonic acid O-phenyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur, where the methanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Dithiocarbonic acid O-phenyl S-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfur-containing moiety makes it useful in studying sulfur metabolism and related biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dithiocarbonic acid O-phenyl S-methyl ester involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanethiol: Similar in structure but lacks the methanethioate group.
Methyl phenyl sulfide: Contains a sulfur atom but differs in the arrangement of functional groups.
Phenylthioacetic acid: Contains a carboxyl group instead of a methanethioate group.
Uniqueness
Dithiocarbonic acid O-phenyl S-methyl ester is unique due to its combination of a phenyl group with a sulfur-containing methanethioate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13509-30-3 |
---|---|
Molecular Formula |
C8H8OS2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
O-phenyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
XMNKYGGITFGCFE-UHFFFAOYSA-N |
SMILES |
CSC(=S)OC1=CC=CC=C1 |
Canonical SMILES |
CSC(=S)OC1=CC=CC=C1 |
Synonyms |
Dithiocarbonic acid O-phenyl S-methyl ester |
Origin of Product |
United States |
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